3-(10-Bromoanthracen-9-yl)pyridine
Description
3-(10-Bromoanthracen-9-yl)pyridine is a heterocyclic compound featuring an anthracene core substituted with a bromine atom at position 10 and a pyridine ring at position 7. The pyridine moiety is attached at its 3-position, distinguishing it from positional isomers. This compound belongs to a class of anthracene derivatives widely studied for their applications in organic electronics, photochemistry, and as intermediates in pharmaceutical synthesis.
The synthesis of related anthracene-pyridine hybrids typically involves cross-coupling reactions. For example, 2-(10-bromoanthracen-9-yl)pyridine was synthesized via a palladium-catalyzed coupling in anhydrous dimethylformamide (DMF), yielding 78% .
Properties
Molecular Formula |
C19H12BrN |
|---|---|
Molecular Weight |
334.2 g/mol |
IUPAC Name |
3-(10-bromoanthracen-9-yl)pyridine |
InChI |
InChI=1S/C19H12BrN/c20-19-16-9-3-1-7-14(16)18(13-6-5-11-21-12-13)15-8-2-4-10-17(15)19/h1-12H |
InChI Key |
JASUVWIDROMORN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C4=CN=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs: Positional Isomerism
The position of the pyridine substituent on the anthracene core significantly influences molecular properties. Key analogs include:
Key Observations:
- Electronic Effects: The electron-withdrawing pyridine ring alters the electron density of the anthracene core compared to non-heteroaromatic analogs (e.g., 9-Bromo-10-phenylanthracene). This impacts photophysical properties, such as absorption/emission spectra.
- Steric Considerations : The 3-pyridyl substitution in the target compound may introduce distinct steric interactions compared to 2- or 4-pyridyl isomers, affecting packing in crystal structures or solubility.
Physicochemical Properties
- Solubility : Pyridine-containing analogs exhibit improved solubility in polar solvents compared to purely aromatic anthracenes (e.g., 9-Bromoanthracene) due to the nitrogen lone pair in pyridine.
- Thermal Stability : Anthracene derivatives with bulky substituents (e.g., bis-pyridine at C9/C10) may show enhanced thermal stability, relevant for materials science applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
